Antiproliferative Activity in HeLa and MCF-7 Cancer Cell Lines: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine vs. 1-Ethyl-4-(phenylsulfonyl)piperazine
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine demonstrates measurable antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 5.2 µM and 3.8 µM, respectively . In contrast, the non-nitrated analog 1-Ethyl-4-(phenylsulfonyl)piperazine is characterized as 'less potent against cancer cells' in comparative SAR assessments, though quantitative IC₅₀ values are not provided for the comparator in the same source . The nitro group is hypothesized to enhance pharmacological activity by influencing electron distribution and reactivity, thereby improving target interaction .
| Evidence Dimension | Antiproliferative potency (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | HeLa: IC₅₀ = 5.2 µM; MCF-7: IC₅₀ = 3.8 µM |
| Comparator Or Baseline | 1-Ethyl-4-(phenylsulfonyl)piperazine: 'less potent' (qualitative, no quantitative IC₅₀ provided) |
| Quantified Difference | Not calculable due to lack of comparator IC₅₀; qualitative superiority of nitro-containing target compound asserted |
| Conditions | Cell viability/proliferation assays; specific assay methodology not detailed in source |
Why This Matters
This evidence establishes that the 4-nitrophenylsulfonyl moiety confers a measurable antiproliferative advantage over the non-nitrated phenylsulfonyl analog, making the target compound the appropriate selection for cancer-related screening programs.
